molecular formula C17H20ClN3O B2649042 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1251545-33-1

2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B2649042
CAS No.: 1251545-33-1
M. Wt: 317.82
InChI Key: WLFQCVRPEIUUFQ-UHFFFAOYSA-N
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Description

2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a chemical research reagent featuring a 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and role as a bioisostere for carboxylic acids, esters, and carboxamides . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The molecular architecture combines a 5-cyclopropyl-1,3,4-oxadiazole core with a 4-piperidine moiety that is substituted at the nitrogen with a 3-chlorobenzyl group. This specific substitution pattern is of significant interest in investigative chemistry, particularly for probing structure-activity relationships (SAR). The 1,3,4-oxadiazole ring is a stable, aromatic heterocycle with a resonance energy of approximately 167.4 kJ/mol, contributing to its thermal stability and making it a robust scaffold for chemical synthesis and biological evaluation . Researchers are exploring this class of compounds for a broad spectrum of potential pharmacological activities, which may include anticancer, antibacterial, and antifungal properties, based on the established profile of the 1,3,4-oxadiazole pharmacophore . The presence of the 1,3,4-oxadiazole core suggests potential for interaction with various enzymatic targets and biological proteins . This product is sold as a reference standard for use in non-clinical laboratory research. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the safe handling and use of this material.

Properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-15-3-1-2-12(10-15)11-21-8-6-14(7-9-21)17-20-19-16(22-17)13-4-5-13/h1-3,10,13-14H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFQCVRPEIUUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole rings. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-chlorobenzylamine and a suitable ketone or aldehyde.

    Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling of the Rings: The final step involves coupling the piperidine and oxadiazole rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula

  • C : 19
  • H : 22
  • Cl : 1
  • N : 3
  • O : 1

Molecular Weight

Approximately 327.84 g/mol.

Anticancer Activity

Research indicates that compounds with the oxadiazole scaffold exhibit promising anticancer properties. The following studies illustrate the effectiveness of derivatives similar to 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole:

  • Mechanism-Based Approaches :
    • A review highlighted that various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. These compounds act through multiple mechanisms including telomerase inhibition and apoptosis induction in cancer cells .
  • Case Study on Anticancer Potency :
    • In a study by Salahuddin et al., several substituted oxadiazoles were screened for anticancer activity against different cancer cell lines. One compound demonstrated over 95% growth inhibition against CNS and renal cancer cell lines .
  • Inhibition of Cancer Cell Proliferation :
    • Zhang et al. developed novel oxadiazole derivatives that showed significant inhibitory effects on several cancer cell lines (HEPG2, MCF7) with IC50 values lower than established chemotherapeutics .

Antimicrobial Properties

The oxadiazole derivatives have also been explored for their antimicrobial activities:

  • Broad-Spectrum Antimicrobial Agents :
    • A review on the biological activity of oxadiazoles reported their effectiveness against various bacterial and fungal strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
  • Specific Case Studies :
    • Some derivatives have been tested against resistant strains of bacteria, showing promising results in vitro, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant analogs. Below is a comparative analysis based on core structures, substituents, and inferred properties (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Pharmacokinetic Inference References
2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole (Target) 1,3,4-Oxadiazole 3-Chlorobenzyl, cyclopropyl Not explicitly reported High metabolic stability
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) Isoxazole (1,2-oxazole) Phenethyl, chlorinated naphtho-fused ring Antiviral/antibacterial (inferred) Reduced solubility due to bulk
2H-1-Aza-2-oxa-8-chloro-3-(1-phenethylpiperidin-4-yl)-5,6-dihydro-4H-benzo[3,4]cycloepta[2,1-c]isoxazole (8c) Isoxazole Phenethyl, chlorinated benzo-fused ring Similar to 8b Moderate membrane permeability
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole 2,3-Dimethylbenzyl, pyridinyl MRSA synergist with carbapenems Moderate metabolic clearance
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) Indole 2-Chlorophenyl, 2,3-dimethylbenzyl MRSA synergist Enhanced target binding

Key Observations

Indole-based analogs (DMPI, CDFII) exhibit π-π stacking capabilities due to their aromatic systems, whereas the target’s oxadiazole may favor dipole-dipole interactions with biological targets .

Substituent Effects: The 3-chlorobenzyl group in the target provides a balance of lipophilicity and steric bulk, contrasting with the phenethyl groups in 8b/8c (greater bulk, reduced solubility) and the dimethylbenzyl groups in DMPI/CDFII (enhanced hydrophobicity) .

Biological Implications :

  • While DMPI and CDFII demonstrate synergy with carbapenems against MRSA, the target’s oxadiazole core may shift its mechanism toward standalone antimicrobial or kinase-inhibitory activity, though specific data are lacking .
  • The chlorinated aromatic moieties across all compounds suggest a shared emphasis on enhancing target affinity through halogen bonding .

Computational and Crystallographic Insights :

  • Tools like Mercury CSD enable comparison of packing patterns; the target’s compact structure likely forms denser crystals than the extended fused-ring systems of 8b/8c .
  • SHELX refinement methods have been critical in resolving the stereochemistry of such piperidine-containing compounds .

Biological Activity

The compound 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C16_{16}H20_{20}ClN3_{3}O
  • IUPAC Name : this compound

The synthesis typically involves the reaction of piperidine derivatives with cyclopropyl and chlorobenzyl groups under controlled conditions to yield the oxadiazole core.

Biological Activity Overview

Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Research indicates that oxadiazole derivatives can possess significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels. Studies show that similar oxadiazole derivatives lead to increased p53 levels and subsequent apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF-710.38Apoptosis induction via p53 activation
Similar Oxadiazole DerivativeU-93714.93PAK4 inhibition

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is well-documented:

  • Activity Spectrum : Compounds have shown effectiveness against a range of pathogens including bacteria and fungi. For example, derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli .
PathogenActivity ObservedReference
Staphylococcus aureusActive against Gram-positive strains
Escherichia coliActive against Gram-negative strains

Anti-inflammatory Effects

Oxadiazoles have also been reported to exhibit anti-inflammatory properties:

  • Mechanism : Compounds may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential use in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to our compound:

  • Study on Anticancer Properties : A study evaluated various oxadiazole derivatives for their ability to inhibit cancer cell proliferation. The most potent compounds exhibited IC50_{50} values in the low micromolar range and were shown to activate apoptotic pathways .
  • Antimicrobial Evaluation : A series of oxadiazoles were tested against multiple bacterial strains. Results indicated that certain substitutions on the oxadiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are established for synthesizing 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the piperidin-4-yl intermediate via Vilsmeier-Haack reactions or alkylation of piperidine derivatives, as seen in analogous syntheses of chlorobenzyl-substituted heterocycles .
  • Step 2 : Cyclization to form the 1,3,4-oxadiazole ring. For cyclopropyl-substituted oxadiazoles, cyclopropane carboxylates or cyclopropane carboxamide precursors are used under dehydrative conditions (e.g., POCl₃ or PCl₅) .
  • Critical Consideration : Optimize reaction time and temperature to avoid over-chlorination, a common side reaction in chlorobenzyl-containing systems .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, chlorobenzyl aromatic protons at δ 7.2–7.4 ppm). IR spectroscopy identifies C=N stretches (~1600 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Crystallography : Employ single-crystal X-ray diffraction (SHELX-2018 for refinement ; ORTEP-III for visualization ). Ensure data resolution < 0.8 Å for accurate piperidine ring conformation analysis.

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer :
  • Target Screening : Use radioligand binding assays for G-protein-coupled receptors (GPCRs), as structurally related oxadiazoles show affinity for receptors like GPR40 .
  • Cytotoxicity : Test against HEK-293 or HepG2 cell lines via MTT assays (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Advanced Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., GPR40). Parameterize the chlorobenzyl group’s hydrophobic interactions and cyclopropyl’s steric effects .
  • PhysChem Properties : Predict logP and solubility via ACD/Labs Percepta . Validate with experimental HPLC retention times (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Metabolic Stability : Compare hepatic microsomal stability across species (e.g., human vs. rat) to explain interspecies efficacy differences .

Q. How can the compound’s pharmacokinetic profile be optimized?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace the cyclopropyl group with spirocyclic or fluorinated analogs to enhance metabolic stability while retaining affinity .
  • Prodrug Design : Introduce ester or phosphate moieties at the oxadiazole nitrogen to improve oral bioavailability .

Q. What crystallographic challenges arise in resolving this compound’s structure?

  • Methodological Answer :
  • Disorder Handling : The chlorobenzyl group may exhibit rotational disorder. Apply SHELXL’s PART/SUMP instructions to model partial occupancies .
  • Twinned Data : Use the Hooft parameter in PLATON to detect twinning and refine with SHELXL’s TWIN/BASF commands .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar oxadiazole derivatives?

  • Methodological Answer :
  • Catalytic Effects : Compare Pd-catalyzed vs. thermal cyclization methods. Pd(OAc)₂ may improve cyclopropane coupling efficiency but risks halogen scrambling .
  • Purification Artifacts : Use preparative HPLC (C18, 0.1% TFA) to isolate oxadiazole isomers, as silica gel chromatography may cause partial hydrolysis .

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